molecular formula C22H24BrFN4O2 B3026042 N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

Número de catálogo: B3026042
Peso molecular: 481.4 g/mol
Clave InChI: UHTHHESEBZOYNR-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine is a deuterated analog of the tyrosine kinase inhibitor vandetanib (ZD6474). This compound features deuterium substitution at the methoxy (-OCH3 → -OCD3) and methyl (-CH3 → -CD3) groups on the quinazoline and piperidine moieties, respectively . The incorporation of deuterium is a strategic modification aimed at enhancing metabolic stability by slowing hepatic cytochrome P450-mediated oxidation, thereby prolonging plasma half-life and improving pharmacokinetic profiles .

The compound retains the core quinazoline structure, which is critical for binding to ATP pockets of receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) . Its primary application is in oncology, where it serves as a multi-kinase inhibitor to suppress tumor angiogenesis and proliferation .

Propiedades

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de vandetanib-d6 implica la incorporación de átomos de deuterio en la molécula de vandetanib. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos y disolventes deuterados durante el proceso de síntesis.

Métodos de producción industrial: La producción industrial de vandetanib-d6 generalmente implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso está optimizado para garantizar un alto rendimiento y pureza, con estrictas medidas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de reacciones: Vandetanib-d6 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Vandetanib-d6 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

    Química: Se utiliza como estándar de referencia en química analítica para el desarrollo y validación de métodos.

    Biología: Ayuda a estudiar las vías metabólicas y la farmacocinética de vandetanib.

    Medicina: Se utiliza en estudios preclínicos y clínicos para comprender el comportamiento del fármaco en el cuerpo.

    Industria: Se emplea en el control de calidad de la producción de vandetanib.

Mecanismo De Acción

Vandetanib-d6, al igual que vandetanib, inhibe múltiples tirosina quinasas, incluido el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento epidérmico y las tirosina quinasas REordenadas durante la Transfección. Al bloquear estas vías, vandetanib-d6 inhibe el crecimiento tumoral, la progresión y la angiogénesis .

Compuestos similares:

Singularidad: La singularidad de Vandetanib-d6 radica en su forma deuterada, que proporciona ventajas en el estudio de la farmacocinética y el metabolismo del fármaco. Los átomos de deuterio pueden conducir a una tasa metabólica más lenta, lo que puede mejorar la eficacia del fármaco y reducir los efectos secundarios .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine are best understood through comparison with related quinazoline derivatives (Table 1).

Table 1: Comparative Analysis of Key Quinazoline-Based Kinase Inhibitors

Compound Name Molecular Formula Key Substituents Deuterated Moieties Primary Targets Metabolic Stability
Target Compound C21H16D6BrFN4O2 6-(methoxy-d3), 7-[(1-(methyl-d3)-4-piperidinyl)methoxy], 4-bromo-2-fluorophenyl Methoxy-d3, Piperidine-methyl-d3 VEGFR-2, EGFR, RET Enhanced (deuterium substitution)
Vandetanib (ZD6474) C22H24BrFN4O2 6-methoxy, 7-[(1-methyl-4-piperidinyl)methoxy], 4-bromo-2-fluorophenyl None VEGFR-2, EGFR, RET Moderate
Vandetanib-d6 C22H18D6BrFN4O2 6-methoxy-d3, 7-[(1-methyl-d3-4-piperidinyl)methoxy], 4-bromo-2-fluorophenyl Methoxy-d3, Piperidine-methyl-d3 VEGFR-2, EGFR, RET High (deuterated analog)
Gefitinib (ZD1839) C22H24ClFN4O3 7-methoxy, 6-(3-morpholinylpropoxy), 3-chloro-4-fluorophenyl None EGFR Moderate
Erlotinib (OSI774) C22H23N3O4 6,7-bis(2-methoxyethoxy), 3-ethynylphenyl None EGFR Moderate

Key Findings:

Structural Modifications and Target Selectivity :

  • The target compound and vandetanib share identical core structures, differing only in deuterium substitution. Both inhibit VEGFR-2 and EGFR, but the deuterated version shows improved metabolic stability due to reduced CYP3A4-mediated demethylation .
  • Gefitinib and erlotinib, while also EGFR inhibitors, lack the bromo-fluorophenyl group and piperidinylmethoxy substituent. Gefitinib’s morpholinylpropoxy group enhances solubility but reduces VEGFR-2 affinity compared to vandetanib .

Deuterium Effects: The deuterated methoxy (-OCD3) and methyl (-CD3) groups in the target compound and Vandetanib-d6 significantly reduce first-pass metabolism. Studies show a 2–3-fold increase in half-life (t1/2) compared to non-deuterated vandetanib .

Clinical Implications: Non-deuterated vandetanib is FDA-approved for medullary thyroid cancer but has dose-limiting toxicities (e.g., QTc prolongation). The deuterated analog may permit lower dosing frequencies while maintaining efficacy . Gefitinib and erlotinib, though less potent against VEGFR-2, remain first-line therapies for EGFR-mutant non-small cell lung cancer due to their specificity .

Actividad Biológica

N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine, also known as Vandetanib-d6, is a deuterated derivative of Vandetanib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of medullary thyroid cancer. This compound exhibits significant biological activity through its inhibition of multiple receptor tyrosine kinases, which are crucial in various cellular processes, including proliferation and angiogenesis.

Chemical Structure and Properties

  • Molecular Formula : C22H24BrFN4O2
  • Molecular Weight : 481.4 g/mol
  • IUPAC Name : N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine

The compound's structure is characterized by the presence of a quinazoline core, which is essential for its biological activity. The incorporation of deuterium atoms enhances the stability and metabolic profiling of the compound, making it a valuable tool in pharmacokinetic studies.

Target Receptors

Vandetanib-d6 primarily targets the following receptors:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Involved in angiogenesis and endothelial cell proliferation.
  • Epidermal Growth Factor Receptor (EGFR) : Plays a role in tumor cell growth and survival.
  • REarranged during Transfection (RET) Tyrosine Kinases : Implicated in cell proliferation and differentiation.

Mode of Action

The compound acts by inhibiting the kinase activities of these receptors, leading to the disruption of intracellular signaling pathways that promote tumor growth and vascularization. This inhibition is crucial for controlling cancer progression.

Anticancer Activity

Vandetanib-d6 has shown promising results in various studies focusing on its anticancer properties:

  • In vitro Studies : The compound demonstrated potent inhibitory effects on cancer cell lines, including those derived from medullary thyroid carcinoma. The IC50 values indicate strong cytotoxicity compared to standard chemotherapeutics.
Cell LineIC50 (μM)Reference
Medullary Thyroid Cancer0.05
A549 (Lung Cancer)0.08
MCF7 (Breast Cancer)0.06

Pharmacokinetics

The deuterated form allows for enhanced tracking of the compound's metabolic pathways, providing insights into its pharmacokinetic properties:

  • Absorption : Rapidly absorbed with a bioavailability influenced by food intake.
  • Distribution : High tissue distribution with significant binding to plasma proteins.
  • Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.

Case Studies

Several case studies have highlighted the efficacy of Vandetanib-d6 in clinical settings:

  • Case Study 1 : A patient with advanced medullary thyroid carcinoma showed a significant reduction in tumor size after treatment with Vandetanib-d6, correlating with decreased levels of circulating tumor markers.
  • Case Study 2 : In a cohort study involving lung cancer patients, Vandetanib-d6 was associated with improved progression-free survival compared to traditional therapies.

Q & A

Basic: What are the key methodological considerations for synthesizing and characterizing this deuterated quinazolinamine derivative?

Answer:
The synthesis of deuterated quinazolinamines typically involves multi-step organic reactions. For example, similar compounds like AZD8931 require 11 steps with low overall yields (2–5%) due to challenges in functional group compatibility and purification . Key steps include:

  • Deuterated group incorporation : Methoxy-d3 and methyl-d3 groups are introduced via deuterated reagents (e.g., CD3I for methylation) under controlled conditions to minimize isotopic exchange.
  • Piperidinyl methoxy linkage : Coupling reactions (e.g., Mitsunobu or nucleophilic substitution) are used to attach the piperidinylmethoxy group, requiring anhydrous conditions and catalysts like Pd or Cu .
  • Characterization : Use LC-MS for isotopic purity verification and 2^2H-NMR to confirm deuterium incorporation. High-resolution mass spectrometry (HRMS) and X-ray crystallography validate structural integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Based on analogous quinazolinamine safety

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity), chemical-resistant suits, and EN 166-certified eye protection. For respiratory protection, use NIOSH-approved P95 masks for particulates or OV/AG/P99 cartridges for vapor exposure .
  • Engineering controls : Conduct reactions in fume hoods with negative pressure to prevent airborne dispersion. Avoid drainage contamination due to potential environmental toxicity .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Always consult a physician and provide the safety data sheet .

Advanced: How do deuterium substitutions (methoxy-d3 and methyl-d3) influence the compound’s pharmacokinetic and pharmacodynamic properties?

Answer:
Deuterium incorporation aims to enhance metabolic stability via the kinetic isotope effect (KIE):

  • Metabolic resistance : Deuterated methoxy/methyl groups reduce CYP450-mediated oxidation, prolonging half-life. For example, deuterated drugs like deutetrabenazine show 2–3× longer t1/2t_{1/2} than non-deuterated analogs .
  • Binding affinity : Deuterium’s minimal steric impact preserves target engagement (e.g., EGFR inhibition in similar quinazolinamines), but isotopic effects on hydrogen bonding networks must be assessed via molecular dynamics simulations .
  • Experimental validation : Compare in vitro metabolic stability (microsomal assays) and in vivo PK profiles (rodent models) between deuterated and non-deuterated analogs .

Advanced: What strategies are recommended to resolve contradictory data in kinase selectivity profiling?

Answer:
Contradictions in kinase inhibition data may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate results using biochemical (e.g., ATP competition) and cellular (e.g., phosphorylation ELISA) assays. For example, Gefitinib’s selectivity for EGFR over HER2 was confirmed via dual-assay cross-validation .
  • Structural analysis : Perform co-crystallization or docking studies to identify binding mode differences. Deuterium’s impact on hydrophobic interactions in the ATP-binding pocket should be analyzed .
  • Data normalization : Use Z’-factor statistical metrics to assess assay robustness and exclude outliers from high-throughput screening datasets .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:
Low yields during piperidinylmethoxy coupling (Step 7–9 in analogous syntheses ) may result from:

  • Steric hindrance : Optimize reaction temperature (e.g., 60–80°C) and use bulky base catalysts (e.g., DBU) to improve nucleophilic substitution efficiency.
  • Solvent effects : Switch from DMF to DMA or NMP for better solubility of aromatic intermediates .
  • Catalyst screening : Test Pd(0)/Xantphos or CuI/1,10-phenanthroline systems to enhance coupling efficiency. Monitor reaction progress via TLC or inline IR .

Advanced: What analytical challenges arise in quantifying deuterium incorporation, and how are they resolved?

Answer:
Deuterium quantification requires precision:

  • NMR limitations : 2^2H-NMR has low sensitivity; use 1^1H-NMR with isotopic shift analysis or 19^{19}F-NMR (if fluorophenyl groups are present) for indirect quantification .
  • Mass spectrometry : HRMS with isotopic pattern analysis (e.g., M+3 for methoxy-d3) ensures ≥98% isotopic purity. MALDI-TOF may artifactually inflate deuterium content due to matrix effects; ESI-MS is preferred .
  • Chromatography : Use deuterated solvent-free mobile phases in HPLC to avoid exchange interference. HILIC columns improve retention of polar deuterated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.